molecular formula C21H24O3 B12782303 cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid CAS No. 85045-77-8

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid

Katalognummer: B12782303
CAS-Nummer: 85045-77-8
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: BXFUVRWYFFKERN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group and a methyl group, attached to a biphenyl acetic acid moiety. Its intricate structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the hydroxyl and methyl groups. The final step involves coupling the cyclohexyl derivative with biphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced coupling reactions are employed to achieve efficient production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • cis-4-methylcyclohexyl acetate
  • 2-(cis-1-Hydroxy-4-methylcyclohexyl)-2-phenylpropanoic acid

Uniqueness

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl ring with a biphenyl acetic acid moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Eigenschaften

85045-77-8

Molekularformel

C21H24O3

Molekulargewicht

324.4 g/mol

IUPAC-Name

2-(1-hydroxy-4-methylcyclohexyl)-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C21H24O3/c1-15-11-13-21(24,14-12-15)19(20(22)23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15,19,24H,11-14H2,1H3,(H,22,23)

InChI-Schlüssel

BXFUVRWYFFKERN-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.